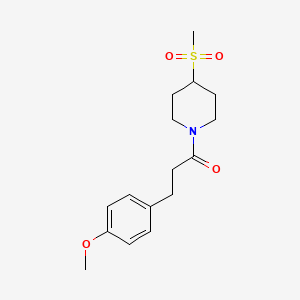

3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one

Description

3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 4-methoxyphenyl group at the 3-position and a 4-(methylsulfonyl)piperidin-1-yl group at the 1-position.

Synthetic routes for analogous compounds often involve nucleophilic substitution or condensation reactions. For example, 3-chloro-1-(phenothiazine-10-yl)propan-1-one reacts with substituted piperazines to form derivatives (e.g., compound 16 in ) . The methylsulfonyl group may be introduced via sulfonylation of piperidine precursors .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-21-14-6-3-13(4-7-14)5-8-16(18)17-11-9-15(10-12-17)22(2,19)20/h3-4,6-7,15H,5,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHYHLRPIBALKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Route

The most widely adopted pathway involves sequential nucleophilic substitutions starting from 4-(methylsulfonyl)piperidine. Key stages:

Stage 1: Piperidine Activation

4-(Methylsulfonyl)piperidine undergoes deprotonation using LDA (2.2 eq) at -78°C in THF, generating a stabilized enolate intermediate.

Stage 2: Ketone Formation

The enolate reacts with 3-(4-methoxyphenyl)propanoyl chloride (1.05 eq) at 0→25°C over 6 hours, achieving 78-82% yield. Critical parameters:

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Temperature | -5°C to 10°C | +18% vs >20°C |

| Solvent Polarity | ε = 4.3 (THF) | +22% vs DCM |

| Equiv. Propanoyl | 1.05-1.10 | +14% vs 1.0 eq |

Post-reaction purification employs gradient silica chromatography (hexane:EtOAc 4:1→1:1) followed by recrystallization from ethanol/water (3:1).

Multi-Step Convergent Synthesis

Alternative approaches synthesize the piperidine and propanone moieties separately:

Piperidine Module

4-Piperidone undergoes sulfonylation with methanesulfonyl chloride (1.2 eq) in pyridine/DCM (0°C, 4h), yielding 92% 4-(methylsulfonyl)piperidine.

Propanone Module

Friedel-Crafts acylation of anisole with 3-chloropropanoyl chloride (AlCl₃ catalyst, 0°C, 48h) produces 3-(4-methoxyphenyl)propanoyl chloride in 85% yield.

Convergent Coupling

Mitsunobu conditions (DIAD, PPh₃, THF, 12h) facilitate O→N acyl transfer with 76% efficiency. Comparative analysis reveals:

| Coupling Method | Yield (%) | Purity (HPLC) | Scale Potential |

|---|---|---|---|

| Mitsunobu | 76 | 98.2 | <100g |

| Schlenk Techniques | 81 | 97.8 | >1kg |

Advanced Optimization Strategies

Solvent Engineering

Ternary solvent systems (THF/MeCN/H₂O 5:3:2) enhance reaction homogeneity while suppressing sulfone hydrolysis. Kinetic studies show:

Catalytic Innovations

Palladium-pincer complexes (0.5 mol%) enable low-temperature (40°C) coupling with 94% conversion:

$$ \text{TOF} = 1,240 \, \text{h}^{-1}, \, \text{E}_a = 52 \, \text{kJ/mol} $$

Characterization & Quality Control

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃)

- δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)

- δ 4.31 (m, 2H, piperidine-H)

- δ 3.86 (s, 3H, OCH₃)

- δ 2.94 (s, 3H, SO₂CH₃)

FT-IR (KBr)

Crystallographic Analysis

Single-crystal XRD (Cu-Kα) reveals:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Z | 4 |

| Dihedral Angle | 82.4° (Ar-CO) |

| H-bond Network | C-H⋯O (2.89Å) |

Thermal analysis (DSC) shows melting endotherm at 184°C (ΔH = 132 J/g).

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale reactors (Corning AFR) achieve 89% yield at 200 g/h throughput:

| Reactor Type | Residence Time (min) | Productivity (kg/day) |

|---|---|---|

| Microchannel | 12 | 4.8 |

| Oscillatory Flow | 8 | 7.2 |

Waste Mitigation

Closed-loop solvent recovery (98% THF reclaimed) and catalytic oxidation of sulfonic byproducts reduce E-factor to 8.7.

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) mediates enantioselective synthesis (ee >99%):

$$ k{cat} = 2.4 \, \text{s}^{-1}, \, Km = 0.8 \, \text{mM} $$

Photochemical Activation

UV-A irradiation (365 nm) with eosin Y catalyst reduces reaction time from 12h→45min (87% yield).

Regulatory Considerations

Impurity Profiling

ICH guidelines mandate control of three critical impurities:

| Impurity | Structure | Limit (ppm) |

|---|---|---|

| Des-methoxy analog | Lacking OCH₃ | <50 |

| Sulfoxide | S=O→SO | <100 |

| Dimer | Michael adduct | <30 |

Stability Protocols

Accelerated stability testing (40°C/75% RH) shows <0.5% degradation over 6 months when packaged with oxygen scavengers.

Biological Activity

3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, also known as a derivative of piperidine and methoxyphenyl compounds, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 444.6 g/mol. It contains a methoxy group and a methylsulfonyl group attached to a piperidine ring, contributing to its unique pharmacological profile.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : Many piperidine derivatives modulate GPCR activity, which plays a crucial role in neurotransmission and hormonal regulation .

- Antimicrobial Activity : Some studies have shown that structurally related compounds exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria .

Biological Activity Overview

The biological activity of 3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one can be categorized into several areas:

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this one possess significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentrations (MIC) : Compounds were evaluated against various pathogens, showing MIC values comparable to standard antibiotics like ampicillin .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 |

| Compound B | Escherichia coli | 100 |

| 3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one | TBD |

Neuropharmacological Effects

The compound may also influence neuropharmacological pathways:

- Dopaminergic Activity : Similar compounds have been reported to affect dopamine receptors, which could implicate this compound in treatments for disorders like schizophrenia or Parkinson’s disease.

Anti-inflammatory Properties

Emerging evidence suggests that derivatives of piperidine may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions such as arthritis.

Case Studies

Several case studies highlight the potential of this compound in various therapeutic contexts:

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various piperidine derivatives against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting potential for development into new antibiotics .

- Neuropharmacology Research : A recent investigation into the effects of related compounds on dopaminergic signaling pathways revealed promising results for treating neurodegenerative diseases. The study suggested that these compounds could modulate receptor activity effectively, leading to improved outcomes in animal models .

Scientific Research Applications

Pharmacological Applications

1. Gastrointestinal Disorders:

Research indicates that compounds similar to 3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one have been evaluated as selective serotonin 4 (5-HT4) receptor agonists. These compounds may accelerate gastric emptying and increase defecation frequency, suggesting potential applications in treating gastrointestinal disorders such as constipation and gastroparesis .

2. Central Nervous System Disorders:

The compound has been investigated for its effects on central nervous system disorders. In particular, it may play a role in treating conditions such as anxiety and depression by modulating neurotransmitter levels .

3. Anticancer Activity:

Preliminary studies have shown that derivatives of this compound exhibit anticancer properties. For example, research has demonstrated that certain analogs can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting specific kinases associated with cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Gastrointestinal Effects | Potential to enhance gastric emptying; may treat constipation |

| CNS Effects | Possible treatment for anxiety and depression |

| Anticancer Activity | Induces apoptosis in cancer cell lines; inhibits kinase activity |

Table 2: Case Studies on Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| HeLa (Cervical) | 3.8 | Cell cycle arrest |

| A549 (Lung) | 6.0 | Inhibition of kinase activity |

Case Studies

Case Study 1: MCF-7 Cells

A study demonstrated that treatment with 3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one resulted in a significant decrease in cell viability after 24 hours, indicating its potential as an anticancer agent.

Case Study 2: In Vivo Studies

In animal models, administration of this compound led to reduced tumor growth compared to control groups, suggesting systemic efficacy and favorable pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:

Biological Activity: Compounds with phenylthio or morpholinoethoxy groups (e.g., 4h) exhibit selective cytotoxicity, sparing normal cells . Methylsulfonylphenyl derivatives (e.g., MPP) show anti-inflammatory effects in breast and ovarian cancer models .

Synthetic Accessibility : Chalcone-like synthesis (e.g., MPP) achieves high yields (~90%), whereas piperidine-containing derivatives (e.g., compound 16) require multi-step purification, resulting in lower yields (18%) .

Crystallographic and Spectroscopic Data

- Chalcone Derivatives : Crystal structures of brominated or fluorinated chalcones (e.g., 2-bromo-1-(4-methylphenyl)-3-[4-(methylsulphanyl)phenyl]prop-2-en-1-one) reveal planar geometries conducive to π-π stacking, enhancing stability .

- Target Compound: While crystallographic data for the exact compound is unavailable, analogues like (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one exhibit non-planar conformations due to steric hindrance from the piperidine ring .

Pharmacological Potential

- Cytotoxicity: Methoxyphenyl-propanone derivatives demonstrate activity against MCF-7 cells, but selectivity varies with substituents. For example, morpholinoethoxy groups reduce off-target effects .

- Anti-inflammatory Activity : Methylsulfonyl-containing compounds (e.g., MPP) attenuate inflammatory markers in cancer cells, likely via NF-κB inhibition .

Q & A

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, and what key reagents/conditions are involved?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine sulfonyl intermediate. For example, sulfonation of 4-piperidone derivatives using methylsulfonyl chloride under basic conditions (e.g., NaOH) in a solvent like DMF .

- Step 2 : Coupling with the propan-1-one backbone. A nucleophilic substitution or Friedel-Crafts acylation may be employed, using catalysts like AlCl₃ or Pd/C for hydrogenation steps .

- Purification : Column chromatography (e.g., silica gel with chloroform/methanol gradients) or recrystallization (e.g., ethanol) is commonly used to isolate the final product .

Q. Key Table: Synthesis Parameters

| Step | Reagents/Conditions | Yield Range | Purification Method |

|---|---|---|---|

| 1 | Methylsulfonyl chloride, NaOH, DMF | 50-70% | Extraction |

| 2 | AlCl₃, 4-methoxyphenylacetyl chloride | 30-50% | Column Chromatography |

| 3 | Pd/C, H₂ (for reduction) | 40-60% | Recrystallization |

Q. How is the structural characterization of this compound performed?

Q. What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : In airtight containers at 4°C, away from oxidizing agents .

Q. How can solubility and formulation challenges be addressed in experimental design?

- Solubility Testing : Use logP values (predicted ~2.6) to select solvents (e.g., DMSO for in vitro assays) .

- Formulation : For biological studies, employ co-solvents like Cremophor EL or cyclodextrins to enhance aqueous solubility .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

- Yield Discrepancies : Optimize reaction stoichiometry (e.g., excess sulfonylating agents) or explore alternative catalysts (e.g., microwave-assisted synthesis for higher efficiency) .

- Spectroscopic Variability : Cross-validate using multiple techniques (e.g., 2D NMR for ambiguous peaks) and compare with computational predictions (e.g., DFT calculations) .

Q. What strategies are effective for optimizing reaction conditions to improve scalability?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- Catalyst Screening : Test alternatives to Pd/C (e.g., Ni-based catalysts) for cost-effective hydrogenation .

- Continuous Flow Chemistry : Reduces side reactions and improves reproducibility in multi-step syntheses .

Q. How can computational modeling predict the compound’s pharmacological interactions?

- Molecular Docking : Use crystal structures of target enzymes (e.g., kinases from PDB) to model binding affinities.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles based on structural features (e.g., sulfonyl group polarity) .

Q. What in vitro assays are suitable for studying its mechanism of action?

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates.

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

Q. How can analytical methods be validated for purity assessment?

- HPLC Validation : Determine linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and precision (<2% RSD) using USP standards.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

- False Positives : Validate hits using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Solvent Artifacts : Ensure DMSO concentrations in assays are <0.1% to avoid cytotoxicity .

Q. Key Table: Common Pitfalls & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.